N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N3O2/c1-29-18-6-5-14(11-17(18)21)13-25-19(28)27-9-7-26(8-10-27)16-4-2-3-15(12-16)20(22,23)24/h2-6,11-12H,7-10,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCKPGKQYCZDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, a compound with the CAS number 866132-00-5, has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperazine core substituted with various aromatic groups, which contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. For instance, a derivative of the piperazine class demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) cell lines, indicating potent antiproliferative activity .
Table 1: Antitumor Activity of this compound
| Cell Line Type | IC50 (µM) |
|---|---|
| Ovarian Adenocarcinoma (OVXF 899) | 2.76 |
| Pleural Mesothelioma (PXF 1752) | 9.27 |
| Renal Cancer (RXF 486) | 1.143 |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. A study focusing on derivatives with trifluoromethyl groups reported that these compounds were effective against Gram-positive bacteria, demonstrating low toxicity to human cells .
Table 2: Antimicrobial Activity of Trifluoromethyl Derivatives
| Microorganism Type | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | < 10 |
| Streptococcus pneumoniae | < 15 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been reported to inhibit key enzymes involved in tumor progression and microbial growth.
- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways.
- Interference with Cell Cycle : The compound appears to affect cell cycle regulation, leading to halted proliferation in sensitive cell lines.
Case Studies
A notable case study involved the administration of this compound in a preclinical model of ovarian cancer. The treatment led to a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine-carboxamide derivatives are widely explored due to their modular synthesis and tunable bioactivity. Below is a comparative analysis of key analogs:
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity: The trifluoromethyl group in the target compound and A14 enhances lipophilicity (logP ~3–4), improving membrane permeability compared to non-CF₃ analogs like A5 .
- Metabolic Stability: The 3-chloro-4-methoxyphenyl group in the target compound may confer resistance to oxidative metabolism, similar to YM580’s 4-cyano-3-CF₃ substituent .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for A14 and YM580, involving carbodiimide-mediated coupling (e.g., HBTU/Et₃N) or thiourea-to-carboxamide conversion (e.g., NaIO₄/NH₄OH) . Yields for similar compounds range from 45–75% .
Key Differentiators
- Dual Electron-Withdrawing Groups: The combination of Cl and CF₃ may synergistically stabilize the carboxamide bond, improving in vivo half-life over mono-substituted analogs .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the coupling reaction of the piperazine-carboxamide core?
- The coupling of substituted piperazine derivatives with aryl halides or activated carbonyl intermediates can be optimized using peptide-coupling reagents like HBTU or BOP in THF, as demonstrated in analogous syntheses . Key parameters include stoichiometric control (1:1 molar ratio of reactants), reaction time (12–24 hours), and purification via silica gel chromatography (10% methanol/ammonium hydroxide) to isolate the product. Monitoring via TLC (Rf ~0.40–0.44) ensures reaction completion .
Q. How should researchers address low yields during the final carboxamide formation?
- Low yields often stem from steric hindrance at the carboxamide nitrogen. Strategies include:
- Using excess acyl chloride (1.2–1.5 eq) with a base (e.g., Et₃N) to neutralize HCl byproducts .
- Switching to microwave-assisted synthesis for improved reaction kinetics .
- Purifying intermediates via recrystallization (e.g., ethanol/water mixtures) to enhance purity before coupling .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Key signals include the trifluoromethyl phenyl group (δ 7.6–7.8 ppm, aromatic protons; δ 121–126 ppm for CF₃ in ¹³C) and the piperazine CH₂ groups (δ 2.4–3.5 ppm) .
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For C₁₉H₁₈ClF₃N₃O₂, expect m/z ~432.156 .
- IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling guide the prediction of biological target engagement for this compound?
- Perform molecular docking (AutoDock Vina, Glide) against targets like PARP-1 or androgen receptors, using crystallographic data (PDB: 5DS3) to validate binding poses .
- DFT calculations (B3LYP/6-31G*) predict charge distribution and HOMO-LUMO gaps to assess redox activity. Solvent effects (e.g., DMSO) can be modeled via PCM .
- ADME prediction (SwissADME) evaluates logP (~3.5), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and CYP450 inhibition risks .
Q. How should researchers resolve discrepancies in biological activity data across structural analogs?
- Design structure-activity relationship (SAR) studies by systematically varying substituents (e.g., Cl vs. CF₃ on the phenyl ring) and testing in standardized assays (e.g., PARP inhibition IC₅₀) .
- Control for metabolic stability using liver microsomes to identify labile groups (e.g., methoxy vs. hydroxyl) that alter activity .
- Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
Q. What crystallographic methods are recommended for resolving ambiguous electron density in the piperazine ring?
- Use SHELXL for refinement, applying restraints for piperazine chair conformations and anisotropic displacement parameters.
- Address disorder via PART instructions and analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) to stabilize the lattice .
- Validate with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .
Q. How can stereochemical purity be ensured during asymmetric synthesis of chiral intermediates?
- Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers.
- Use circular dichroism (CD) or optical rotation ([α]²⁵D) to confirm configuration, referencing synthesized standards (e.g., (2R,5S)-isomers) .
- Optimize reaction conditions (e.g., chiral catalysts like BINAP-Pd) for >95% enantiomeric excess .
Methodological Tables
Table 1. Key NMR Assignments for Structural Confirmation
| Proton/Group | δ (ppm) in DMSO-d₆ | Multiplicity | Reference |
|---|---|---|---|
| Trifluoromethyl phenyl | 7.61–7.73 | m | |
| Piperazine CH₂ | 2.53–3.51 | s/mc | |
| Carboxamide NH | 11.99 | s |
Table 2. In Vitro PARP Inhibition Assay Conditions
| Parameter | Value | Source |
|---|---|---|
| Cell Line | HeLa (PARPi-resistant) | |
| Incubation Time | 72 h | |
| IC₅₀ Determination | MTT assay, λ = 570 nm | |
| Positive Control | Olaparib (IC₅₀ = 1.2 nM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
